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7-Bromo-6-fluoroisoquinolin-3-amine is a heterocyclic aromatic compound characterized by the presence of bromine and fluorine substituents on the isoquinoline structure. Its molecular formula is C9H6BrFN2, with a molecular weight of approximately 241.06 g/mol. The compound features a unique substitution pattern that enhances its chemical reactivity and potential biological activity, making it an interesting target for synthetic and medicinal chemistry.
Research indicates that 7-Bromo-6-fluoroisoquinolin-3-amine exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which may modulate their activity and lead to various biological effects. Notably, it has been shown to interact with cytochrome P450 enzymes, influencing metabolic pathways within biological systems .
The synthesis of 7-Bromo-6-fluoroisoquinolin-3-amine typically involves multi-step processes starting from readily available precursors. Some common methods include:
7-Bromo-6-fluoroisoquinolin-3-amine has various applications across multiple fields:
Studies have shown that 7-Bromo-6-fluoroisoquinolin-3-amine interacts with various biomolecules, influencing cellular processes such as apoptosis and cell proliferation. Its ability to bind to specific enzymes enhances its potential as a therapeutic agent. Research into its pharmacokinetics indicates that it may affect drug metabolism due to its interaction with cytochrome P450 enzymes .
Several compounds share structural similarities with 7-Bromo-6-fluoroisoquinolin-3-amine. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 6-Bromo-8-fluoroisoquinolin-3-amine | 0.90 |
| 6-Bromo-4-chloro-7-fluoroisoquinolin-3-amine | 0.88 |
| 1,6-Dibromoisoquinolin-3-amine | 0.90 |
| 5-Bromoisoquinolin | 0.85 |
The uniqueness of 7-Bromo-6-fluoroisoquinolin-3-amine lies in its specific substitution pattern involving both bromine and fluorine atoms at distinct positions on the isoquinoline ring. This configuration not only influences its chemical reactivity but also enhances its efficacy in various biological assays compared to other similar compounds .